molecular formula C18H30N2O6 B3949875 1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate

1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949875
M. Wt: 370.4 g/mol
InChI Key: QSFGHXOILZNPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.

Mechanism of Action

1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate works by binding to DNA and inhibiting RNA polymerase I transcription, which leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways. This ultimately results in the selective killing of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use.

Future Directions

Future research on 1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate could focus on its potential as a combination therapy with other cancer treatments, as well as its use in the treatment of specific types of cancer. Additionally, further studies could investigate the mechanisms of resistance to this compound and the development of strategies to overcome it.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.C2H2O4/c1-20-12-9-17-16(19)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-3,14-15H,4-13H2,1H3,(H,17,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGHXOILZNPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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